molecular formula C18H14N2O4 B11707457 3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

Cat. No.: B11707457
M. Wt: 322.3 g/mol
InChI Key: WLXQUTAUQBZRKG-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a methoxy group at the 3-position, a nitrophenyl group at the N-position, and a carboxamide group at the 2-position of the naphthalene ring

Preparation Methods

The synthesis of 3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Methoxylation: The addition of a methoxy group to the naphthalene ring.

    Amidation: The formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity. Green synthesis methods, which aim to reduce the environmental impact, are also being explored.

Chemical Reactions Analysis

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carboxamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide can be compared with other similar compounds, such as:

    3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide: Similar structure but with a hydroxy group instead of a methoxy group.

    3-methoxy-N-(3-nitrophenyl)naphthalene-2-carboxamide: Similar structure but with the nitro group at a different position on the phenyl ring.

    3-methoxy-N-(4-aminophenyl)naphthalene-2-carboxamide: Similar structure but with an amino group instead of a nitro group.

Properties

Molecular Formula

C18H14N2O4

Molecular Weight

322.3 g/mol

IUPAC Name

3-methoxy-N-(4-nitrophenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H14N2O4/c1-24-17-11-13-5-3-2-4-12(13)10-16(17)18(21)19-14-6-8-15(9-7-14)20(22)23/h2-11H,1H3,(H,19,21)

InChI Key

WLXQUTAUQBZRKG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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